molecular formula C11H17N3O B1472343 2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1502997-12-7

2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B1472343
CAS No.: 1502997-12-7
M. Wt: 207.27 g/mol
InChI Key: DHDSRMNYEWHYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of THP-pyrazolo can be achieved through various methods. One classic approach involves hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel. This reduction introduces four hydrogens, converting dihydropyran to tetrahydropyran .


Molecular Structure Analysis

In its lowest energy conformation, THP-pyrazolo exists as a chair-shaped six-membered ring. The oxygen atom lies within the ring, and the entire structure is relatively stable .


Chemical Reactions Analysis

While THP-pyrazolo itself is not widely studied, derivatives play a crucial role in organic synthesis. For instance, 2-tetrahydropyranyl (THP-) ethers, derived from the reaction of alcohols with 3,4-dihydropyran, serve as common protecting groups for alcohols. These ethers are resistant to various reactions and can be later deprotected to regenerate the parent alcohol .


Physical and Chemical Properties Analysis

  • Boiling Point : 88 °C (190 °F) .

Safety and Hazards

  • Flash Point : -15.6 °C (3.9 °F) .

Properties

IUPAC Name

2-(oxan-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-5-15-6-2-9(1)11-7-10-8-12-3-4-14(10)13-11/h7,9,12H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDSRMNYEWHYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN3CCNCC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 2
2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 3
2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 4
2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 5
2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 6
2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

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